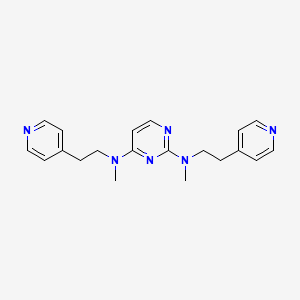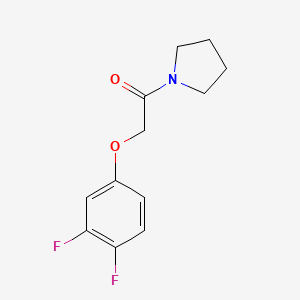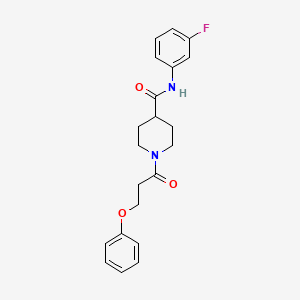![molecular formula C20H28N2O3 B6643115 [1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B6643115.png)
[1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone is a complex organic compound featuring a piperidine ring structure. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities. This compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the acylation of piperidine derivatives with 2-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. Piperidine derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific receptors targeted and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid known for its anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid with antiviral and anticancer activities.
Uniqueness
What sets [1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone apart from these similar compounds is its unique combination of functional groups, which may confer distinct pharmacological properties. Its methoxybenzoyl group, in particular, can enhance its ability to interact with specific molecular targets, potentially leading to more potent and selective biological effects.
Properties
IUPAC Name |
[1-(2-methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-15-6-5-11-22(14-15)19(23)16-9-12-21(13-10-16)20(24)17-7-3-4-8-18(17)25-2/h3-4,7-8,15-16H,5-6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJACIIOXRVILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-2-piperidin-1-ylpyrimidine](/img/structure/B6643052.png)

![4-N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643077.png)
![Ethyl 4-[[4-(2,6-dimethylanilino)-6-methylpyrimidin-2-yl]amino]piperidine-1-carboxylate](/img/structure/B6643093.png)

![4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide](/img/structure/B6643106.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B6643107.png)
![2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B6643112.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-chlorophenyl)acetamide](/img/structure/B6643116.png)
![N-[6-(cyclopentylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B6643123.png)

![N-[6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-4-methylbenzamide](/img/structure/B6643131.png)
![2-(benzenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6643144.png)
